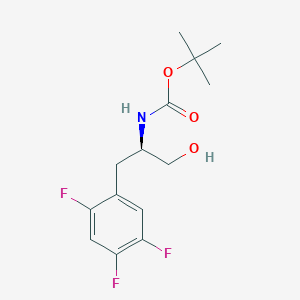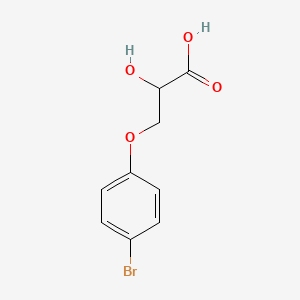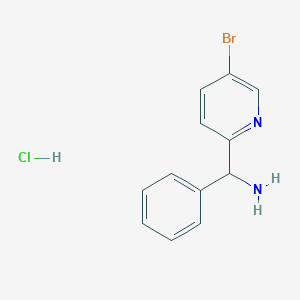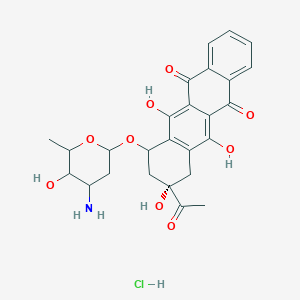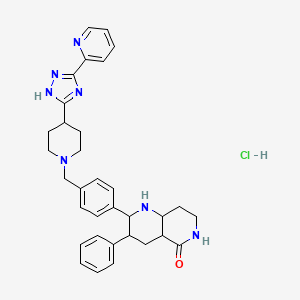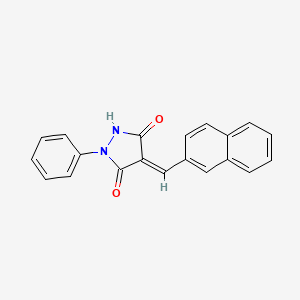![molecular formula C21H24N2OS B14798564 N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide is a complex organic compound that features a piperidine ring, a carbonothioyl group, and a diphenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide typically involves the reaction of 4-methylpiperidine with carbon disulfide to form the carbonothioyl intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Various substitution reactions can occur at the piperidine ring or the diphenylacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The piperidine ring and carbonothioyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
- N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-thiophenecarboxamide
- 4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- N-(piperidine-4-yl)benzamide
Comparison: N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C21H24N2OS |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
N-(4-methylpiperidine-1-carbothioyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H24N2OS/c1-16-12-14-23(15-13-16)21(25)22-20(24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3,(H,22,24,25) |
InChIキー |
DISWTXISKRWLMX-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


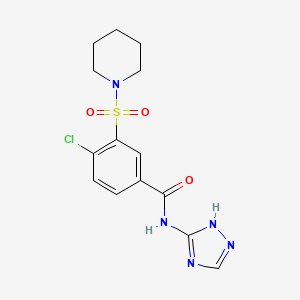

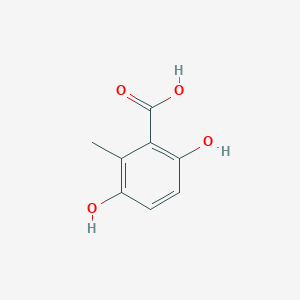
![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
